molecular formula C6H8N2O B8143513 5-(Azetidin-3-yl)isoxazole

5-(Azetidin-3-yl)isoxazole

Cat. No.: B8143513
M. Wt: 124.14 g/mol
InChI Key: UYJGPKFTXRSGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azetidin-3-yl)isoxazole is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential. The presence of the azetidine ring, a four-membered nitrogen-containing ring, further enhances the compound’s chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often involves optimizing reaction conditions to achieve high yields and selectivity. This may include the use of specific solvents, temperature control, and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and various oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the isoxazole ring .

Scientific Research Applications

5-(Azetidin-3-yl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and selectivity for these targets . Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

5-(Azetidin-3-yl)isoxazole is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(azetidin-3-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-8-9-6(1)5-3-7-4-5/h1-2,5,7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJGPKFTXRSGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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